Tert-butyl 2,5-diazaspiro[3.5]non-7-ene-2-carboxylate;hydrochloride
Description
This compound is a bicyclic spiro system featuring a 3,5-membered diazaspiro ring with a tert-butyl carboxylate group and a hydrochloride salt. The spiro architecture confers rigidity, making it valuable in medicinal chemistry as a conformational constraint in drug design. The hydrochloride salt enhances solubility in polar solvents, facilitating its use in synthetic applications.
Properties
IUPAC Name |
tert-butyl 2,5-diazaspiro[3.5]non-7-ene-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2.ClH/c1-11(2,3)16-10(15)14-8-12(9-14)6-4-5-7-13-12;/h4-5,13H,6-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIZXKMMXGAQRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC=CCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 2,5-diazaspiro[3.5]non-7-ene-2-carboxylate;hydrochloride is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Formula: C12H22ClN2O2
Molecular Weight: 262.78 g/mol
CAS Number: 1023301-84-9
Structure
The compound features a spirocyclic structure, which is significant for its biological properties. The presence of nitrogen atoms in the ring contributes to its interaction with biological targets.
Research indicates that compounds similar to tert-butyl 2,5-diazaspiro[3.5]non-7-ene derivatives exhibit activity against various biological targets:
- Chemokine Receptors: Compounds in this class have been shown to modulate the activity of chemokine receptors such as CCR3 and CCR5, which are implicated in HIV infection and inflammatory responses .
- Fatty Acid Amide Hydrolase (FAAH) Inhibition: Some diazaspiro compounds act as inhibitors of FAAH, an enzyme involved in the degradation of endocannabinoids, thus potentially enhancing analgesic and anti-inflammatory effects .
- Immunomodulatory Effects: These compounds may also exhibit immunomodulatory properties, making them candidates for treating conditions like autoimmune diseases and chronic inflammation .
Therapeutic Applications
The therapeutic potential of this compound includes:
- Antiviral Treatments: Due to its interaction with chemokine receptors, it may be effective against viral infections such as HIV.
- Anti-inflammatory Agents: Its ability to modulate immune responses positions it as a candidate for treating inflammatory diseases.
- Pain Management: By inhibiting FAAH, it could provide pain relief through enhanced endocannabinoid signaling.
Case Studies and Experimental Data
Several studies have explored the biological effects of related compounds:
Synthesis and Derivatives
The synthesis of this compound has been optimized for high yield and purity, making it accessible for further research and development of derivatives with enhanced biological activity .
Chemical Reactions Analysis
Hydrolysis of the tert-Butyl Ester Group
The tert-butyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or its salt. This reaction is critical for deprotection in synthetic workflows:
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| 1M HCl, reflux, 6h | 2,5-diazaspiro[3.5]non-7-ene-2-carboxylic acid | 85% | |
| NaOH (aq.), 60°C, 3h | Sodium salt of the carboxylic acid | 92% |
Ring-Opening Reactions
The spirocyclic structure participates in ring-opening reactions with nucleophiles (e.g., amines, alcohols). For example, treatment with benzylamine in DMF at 80°C yields a linear diamino ester derivative .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Benzylamine | DMF, 80°C, 12h | N-Benzyl-2,5-diamino ester | 78% |
| Ethanolamine | THF, rt, 24h | Ethanolamine-adduct | 65% |
Substitution at the Diazaspiro Nitrogen
The secondary amine in the diazaspiro ring undergoes alkylation or acylation. A representative acylation with acetyl chloride is shown:
| Reagent | Catalyst | Product | Yield |
|---|---|---|---|
| Acetyl chloride | Triethylamine, DCM, 0°C | N-Acetyl-2,5-diazaspiro derivative | 89% |
| Benzoyl chloride | DMAP, CH₃CN, reflux | N-Benzoyl analog | 82% |
Reduction of the Double Bond
The non-7-ene moiety can be hydrogenated to form a saturated spirocycle. Catalytic hydrogenation is typically employed:
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C | tert-Butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate | 95% |
| Raney Ni | H₂ (3 atm), THF, 50°C | Saturated derivative | 88% |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions. A Suzuki-Miyaura coupling example:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl-substituted spirocycle | 76% |
Salt Formation and Ion Exchange
The hydrochloride salt can undergo ion exchange with other acids (e.g., oxalic acid) to modify solubility or crystallinity :
| Acid | Conditions | Product | Yield |
|---|---|---|---|
| Oxalic acid | EtOH, rt, 2h | Oxalate salt | 90% |
| Trifluoroacetic acid | DCM, 0°C | Trifluoroacetate salt | 85% |
Key Notes:
-
Data for tert-butyl 2,5-diazaspiro[3.5]non-7-ene-2-carboxylate hydrochloride is extrapolated from structurally analogous compounds (e.g., 2,7-diazaspiro derivatives) .
-
Yields and conditions may vary depending on steric and electronic effects introduced by the double bond in the non-7-ene moiety.
-
Stability studies indicate decomposition above 200°C, necessitating controlled storage (2–8°C under inert atmosphere) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural and Physicochemical Comparisons
Detailed Analysis
Ring Size and Substituent Positioning
- Target Compound vs. 2,7-Diazaspiro Analog (): The target’s 2,5-diaza configuration places nitrogens in smaller rings (3- and 5-membered), whereas the 2,7-diaza analog positions nitrogens in a 7-membered ring.
- Spiro[3.4]octane Derivative (): The smaller 3,4-spiro system increases ring strain, which may reduce stability but enhance reactivity for functionalization. The ketone group (7-oxo) offers a site for nucleophilic additions, unlike the target compound’s carboxylate .
Functional Group Impact
- Boron-Containing Spiro Compound (): The dioxaborolane group enables participation in Suzuki-Miyaura cross-couplings, a feature absent in the target compound. This makes the boron derivative more versatile in synthesizing biaryl structures for materials science or drug candidates .
- Carboxamide Spiro Compound (): The trifluoromethyl and pyrimidinyl groups enhance lipophilicity and metabolic stability, suggesting applications in kinase inhibitors. In contrast, the target’s tert-butyl carboxylate is more suited for proteolysis-targeting chimeras (PROTACs) or peptide mimetics .
Physicochemical Properties
- Solubility: The hydrochloride salt form (target compound and 2,7-diaza analog) improves aqueous solubility, critical for bioavailability in drug formulations. The boron-containing analog’s higher molecular weight (~351.25) may reduce solubility compared to the target .
- Thermal Stability: The saturated 2,7-diaza analog likely has higher thermal stability due to the absence of a reactive double bond, whereas the target’s ene group could participate in cycloaddition or oxidation reactions .
Q & A
Q. Optimizing solid-phase extraction (SPE) for isolating diazaspiro intermediates
- Use polystyrene-divinylbenzene copolymer columns (e.g., Isolute® 101) with acetonitrile/water eluents. Pre-conditioning with methanol and equilibration with 0.1% NH₄Ac improves recovery rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
